Methyl 5-fluoro-4-formylpyridine-3-carboxylate
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Description
“Methyl 5-fluoro-4-formylpyridine-3-carboxylate” is a fluorinated pyridine derivative . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines, including “Methyl 5-fluoro-4-formylpyridine-3-carboxylate”, often involves the use of fluoride anions via nucleophilic aromatic substitution . For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to give the 3-fluoro-pyridine-4-carboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-4-formylpyridine-3-carboxylate” can be analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These techniques provide detailed information about the molecule’s structure, including the positions of the atoms and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-fluoro-4-formylpyridine-3-carboxylate” typically involve nucleophilic aromatic substitution . This type of reaction is accelerated by the presence of electron-withdrawing groups o- or p- to the leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-fluoro-4-formylpyridine-3-carboxylate” are influenced by the presence of the fluorine atom. The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . The higher electronegativity of fluorine may also alter the physical and chemical properties of a molecule .Future Directions
Fluoropyridines, including “Methyl 5-fluoro-4-formylpyridine-3-carboxylate”, have potential applications in various fields due to their unique properties . They are widely used in the synthesis of pharmaceuticals and agrochemicals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
properties
IUPAC Name |
methyl 5-fluoro-4-formylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)5-2-10-3-7(9)6(5)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPNPYWXZSIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-4-formylpyridine-3-carboxylate |
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